![molecular formula C13H25BO2 B14141527 2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 126689-02-9](/img/structure/B14141527.png)
2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropyl group attached to a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a suitable dioxaborolane precursor. One common method includes the coupling of (1R,2R)-2-butylcyclopropylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under the influence of a palladium catalyst and a base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and efficient purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boron-containing derivatives.
Substitution: It can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized boron compounds.
科学研究应用
2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound’s boron-containing structure makes it useful in the development of boron neutron capture therapy agents for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism by which 2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
相似化合物的比较
Similar Compounds
Cyclopropylboronic Acid: Similar in structure but lacks the dioxaborolane ring.
Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane ring but without the cyclopropyl group.
Cyclopropylmethylboronic Acid: Similar cyclopropyl group but different boron-containing moiety.
Uniqueness
2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group and a dioxaborolane ring, providing distinct reactivity and stability compared to other boron compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
属性
CAS 编号 |
126689-02-9 |
|---|---|
分子式 |
C13H25BO2 |
分子量 |
224.15 g/mol |
IUPAC 名称 |
2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-6-7-8-10-9-11(10)14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/t10-,11-/m1/s1 |
InChI 键 |
UMRROQNCFAPXCN-GHMZBOCLSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CCCC |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
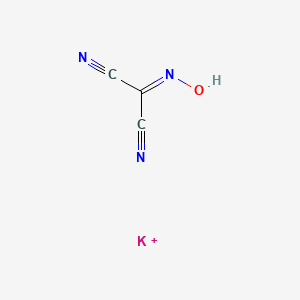
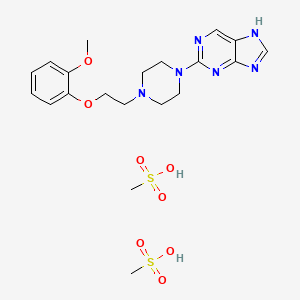
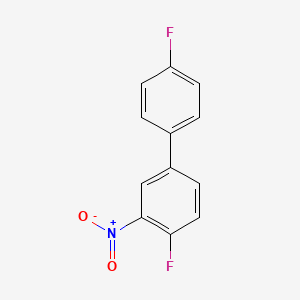
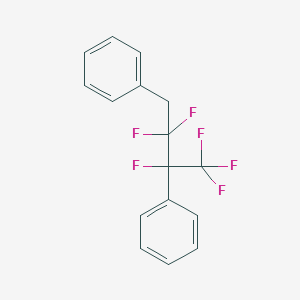

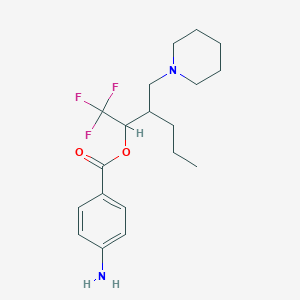
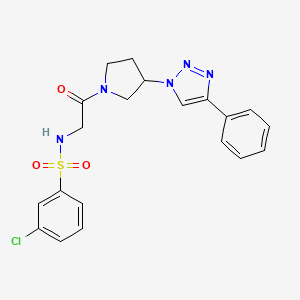
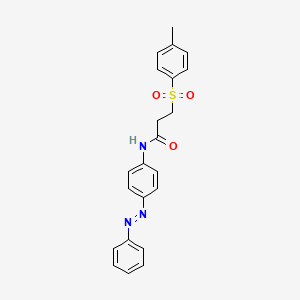
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)

![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)
